2-Amino-4-(4-chlorophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound is a pyranobenzothiazine derivative synthesized via a multistep reaction starting with methyl anthranilate, involving N-benzylation, ring closure, and a multicomponent reaction with malononitrile and substituted benzaldehydes . Key structural features include:
- A pyrano[3,2-c][2,1]benzothiazine core fused with a dihydropyran ring.
- Substituents: 4-chlorophenyl at position 4, 4-methoxybenzyl at position 6, and a nitrile group at position 2.
Propriétés
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-[(4-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O4S/c1-33-19-12-6-16(7-13-19)15-30-22-5-3-2-4-20(22)24-25(35(30,31)32)23(21(14-28)26(29)34-24)17-8-10-18(27)11-9-17/h2-13,23H,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZWFEUYVJZUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-Amino-4-(4-chlorophenyl)-6-(4-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the pyrano-benzothiazine class of compounds, which have garnered attention for their diverse biological activities. This article delves into the synthesis, biological activities, and mechanisms of action of this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various precursors. For instance, the starting materials may include substituted benzaldehydes and malononitrile, which undergo cyclization to form the pyrano-benzothiazine structure. The general synthetic pathway can be summarized as follows:
- Formation of Intermediate : A reaction between a substituted benzaldehyde and malononitrile in the presence of a base.
- Cyclization : The intermediate undergoes cyclization with thiourea or similar reagents to yield the thiazine ring.
- Final Modifications : Subsequent modifications introduce amino and methoxy groups at specific positions.
Biological Activity
The biological activities of this compound have been extensively studied across various models. Key findings include:
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example:
-
Cytotoxicity Against Tumor Cell Lines : The compound has shown potent cytotoxic effects against several human tumor cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The IC50 values for these cell lines were reported as follows:
Cell Line IC50 (μM) MCF-7 15.52 HT-29 10.04
This suggests that the compound effectively inhibits cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanism through which this compound exerts its anticancer effects includes:
- Microtubule Disruption : Observations indicate that treatment with the compound leads to microtubule disruption in cancer cells, which is critical for cell division.
- G2/M Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in treated cells, preventing further progression through the cell cycle .
Case Studies
Several studies have provided insights into the biological activity of related compounds and their mechanisms:
- Study on Antiproliferative Effects : A series of derivatives were tested against a panel of eight human tumor cell lines, revealing varying degrees of antiproliferative activity. Notably, certain derivatives demonstrated selectivity towards specific cancer types .
- Anti-Angiogenic Properties : In vivo studies have illustrated that some derivatives exhibit anti-angiogenic effects, reducing blood vessel formation in tumors .
Comparaison Avec Des Composés Similaires
Structural Analogues with Pyrano-Benzothiazine/Pyrano-Pyrazole Cores
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl and nitrile groups in the target compound enhance MAO-B selectivity by stabilizing charge-transfer interactions in the enzyme’s hydrophobic pocket . Analog 3s , with a 3-methoxyphenyl group, shows reduced MAO affinity but exhibits cytotoxicity, likely due to increased lipophilicity .
- Synthetic Routes: The target compound and its analogs (e.g., 6h) are synthesized via multicomponent reactions (MCRs), while pyrano-pyrazoles like 3s and 11a employ cyclocondensation or one-pot strategies .
Thiazolo-Pyrimidine and Quinazoline Derivatives
Key Observations :
- Heterocyclic Diversity : Thiazolo-pyrimidines (e.g., 11a ) and quinazolines (e.g., 12 ) lack the fused pyran ring but share nitrile and carbonyl functionalities. These compounds exhibit higher melting points (>240°C) compared to the target compound’s analogs, likely due to stronger intermolecular hydrogen bonding .
- Bioactivity Gap : While the target compound’s MAO inhibition is well-documented, thiazolo-pyrimidines and quinazolines lack reported enzyme-specific data, highlighting a need for comparative pharmacological studies.
Critical Insights :
- MAO-B Selectivity : The target compound’s 4-methoxybenzyl group likely enhances binding to MAO-B’s entrance cavity, a feature absent in 3s and 11a .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
